2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Description
2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H13ClN2O2S and its molecular weight is 320.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0386265 g/mol and the complexity rating of the compound is 434. The solubility of this chemical has been described as 0.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Antioxidant Activity
The derivatives of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been synthesized and evaluated for their in vitro anti-inflammatory and antioxidant activities, showing results comparable to ibuprofen and ascorbic acid, respectively (K. P. Kumar et al., 2008).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of substituted thiophene derivatives, including the exploration of novel synthetic pathways and the evaluation of their structural properties (M. Sedlák et al., 2008). These efforts contribute to the development of new compounds with potential applications in drug discovery and materials science.
Antimicrobial and Analgesic Activity
Research has demonstrated the synthesis of benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, and evaluated their antimicrobial and analgesic activities (T. S. Kumara et al., 2009). This work highlights the potential of these compounds in developing new therapeutic agents.
CNS Depressant Activity
Another study investigated the synthesis of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and screened them for CNS depressant activity, contributing to the search for new CNS active agents (S. Bhattacharjee et al., 2011).
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed significant antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting their potential as multifunctional therapeutic agents (A. Amr et al., 2010).
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-10-6-2-1-4-8(10)14(20)18-15-12(13(17)19)9-5-3-7-11(9)21-15/h1-2,4,6H,3,5,7H2,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDFIKTSBQFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203244 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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